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Introduction

JG26 is a potent, small-molecule sheddase inhibitor with significant biological activity, primarily
targeting A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis
Factor-a Converting Enzyme (TACE).[1][2][3][4] Sheddases, particularly ADAM17, are key
regulators of a vast array of cellular processes through the proteolytic cleavage ("shedding”) of
the extracellular domains of membrane-bound proteins. This process releases soluble
ectodomains that can act as signaling molecules. Dysregulated sheddase activity is implicated
in numerous pathologies, including cancer, inflammation, and infectious diseases, making
inhibitors like JG26 valuable tools for research and potential therapeutic development. This
guide provides a comprehensive overview of the biological activity of JG26, including its
inhibitory profile, its effects on key signaling pathways, and detailed experimental protocols for
its study.

Core Competencies of JG26: Inhibitory Profile

JG26 exhibits a distinct inhibitory profile against several members of the ADAM and matrix
metalloproteinase (MMP) families. The compound is a highly potent inhibitor of ADAM17, with
reported IC50 values in the low nanomolar range. Its activity against other metalloproteinases
is more varied, demonstrating a degree of selectivity.
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Enzyme IC50 (nM)
ADAM17 19
ADAMS8 12
ADAM10 150
MMP-12 9.4

Table 1: Inhibitory Activity of JG26 against various metalloproteinases. The half-maximal
inhibitory concentration (IC50) values demonstrate the potency and selectivity of JG26.[1][2][3]

[4]

Key Biological Activities and Therapeutic Potential

The inhibitory action of 3JG26 on ADAM17 and other metalloproteinases translates into a range
of significant biological effects with potential therapeutic applications in oncology, infectious
diseases, and inflammatory conditions.

Anti-Cancer Activity: Inhibition of Colorectal Cancer
Metastasis

In the context of colorectal cancer, JG26 has been shown to inhibit metastasis.[1][4] This anti-
metastatic effect is linked to the role of ADAM17 in promoting the formation of the pre-
metastatic niche. By inhibiting ADAM17, JG26 can interfere with the shedding of molecules that
contribute to vascular permeability and the establishment of distant tumor colonies.

Antiviral Activity: Reduction of SARS-CoV-2 Infection

JG26 has demonstrated antiviral activity against SARS-CoV-2.[1][5] The primary mechanism is
believed to be the inhibition of ADAM17-mediated shedding of the Angiotensin-Converting
Enzyme 2 (ACEZ2), the primary receptor for SARS-CoV-2 entry into host cells. By reducing the
amount of soluble ACE2, JG26 may limit viral dissemination.

Modulation of Cellular Signaling: Inhibition of EGFR
Transactivation and ERK Signaling

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://bpsbioscience.com/adam17-fluorogenic-assay-kit-78000
https://bpsbioscience.com/pub/media/wysiwyg/Proteases/78000.pdf
https://www.researchgate.net/figure/Schematic-representation-of-ADAM17-ADAM17-comprises-six-different-domains-here-depicted_fig1_349178900
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424348/
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://bpsbioscience.com/adam17-fluorogenic-assay-kit-78000
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424348/
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://bpsbioscience.com/adam17-fluorogenic-assay-kit-78000
https://www.researchgate.net/figure/ADAM17-activation-triggers-AREG-dependent-pathways-Mature-ADAM17-cleaves-EGFR-which_fig4_387197486
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

JG26 has been observed to inhibit Angiotensin Il (Angll)-induced transactivation of the
Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular
signal-regulated kinase (ERK) signaling pathway.[1][4] This highlights the inhibitor's ability to
interfere with crucial pathways involved in cell proliferation, differentiation, and survival.

Signaling Pathway Modulation by JG26

The primary mechanism of action of JG26 is the inhibition of ADAM17, which in turn affects
multiple downstream signaling pathways. A key pathway modulated by JG26 is the Angiotensin
lI-induced EGFR transactivation cascade.
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Figure 1: 3JG26 Inhibition of Angiotensin Il-induced EGFR Transactivation Pathway. This
diagram illustrates how JG26 inhibits ADAM17, thereby preventing the cleavage of pro-EGFR
ligands and subsequent activation of the EGFR-ERK signaling cascade initiated by Angiotensin

Il binding to its receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological
activity of JG26.

In Vitro Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of JG26 against
ADAM17.
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Prepare Reagents:
- JG26 dilutions
- Recombinant ADAM17
- Fluorogenic substrate
- Assay buffer

i

Set up 96-well plate:
- Add assay buffer
- Add JG26 dilutions
- Add ADAM17

i

Incubate at 37°C for 15 min
(Pre-incubation of enzyme and inhibitor)

i

(Add fluorogenic substrate to initiate reactior)

i

Incubate at 37°C, protected from light

'

Measure fluorescence intensity
(e.g., EXEm = 340/420 nm) kinetically

y

Analyze data:
- Calculate initial reaction velocities
- Plot % inhibition vs. JG26 concentration
- Determine IC50 value

Click to download full resolution via product page
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Figure 2: Workflow for In Vitro Enzyme Inhibition Assay. This diagram outlines the key steps for
determining the IC50 value of JG26 against a target sheddase using a fluorogenic substrate.

Protocol Details:
» Reagent Preparation:

o Prepare a stock solution of JG26 in DMSO (e.g., 10 mM). Serially dilute the stock solution
in assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM CacCl2, 0.05% Brij-35)
to obtain a range of concentrations.

o Reconstitute recombinant human ADAM17 in assay buffer to the desired concentration
(e.g., 10 nM).

o Prepare the fluorogenic substrate (e.g., a quenched peptide substrate for ADAM17) in
assay buffer according to the manufacturer's instructions.

e Assay Procedure:

[¢]

In a 96-well black microplate, add 50 pL of assay buffer to all wells.

o Add 10 pL of the serially diluted JG26 solutions to the test wells. Add 10 pL of assay buffer
with DMSO to the control wells.

o Add 20 pL of the ADAML17 solution to all wells except the blank wells (add 20 pL of assay
buffer to blanks).

o Pre-incubate the plate at 37°C for 15 minutes.
o Initiate the reaction by adding 20 pL of the fluorogenic substrate solution to all wells.

o Immediately place the plate in a fluorescence microplate reader and measure the
fluorescence intensity (e.g., excitation at 340 nm, emission at 420 nm) every minute for
30-60 minutes at 37°C.

o Data Analysis:
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o Calculate the initial reaction velocity (V) for each well from the linear portion of the
fluorescence versus time curve.

o Calculate the percentage of inhibition for each JG26 concentration using the formula: %
Inhibition = (1 - (V_inhibitor / V_control)) * 100.

o Plot the percentage of inhibition against the logarithm of the JG26 concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Shedding Assay

This protocol describes a method to assess the effect of JG26 on the shedding of a specific
substrate, such as ACE2, from cultured cells.

Protocol Details:
e Cell Culture and Treatment:

o Seed human lung adenocarcinoma cells (Calu-3) in a 24-well plate and grow to
confluency.

o Wash the cells with serum-free medium.

o Treat the cells with various concentrations of JG26 in serum-free medium for the desired
time (e.g., 24 hours). Include a vehicle control (DMSO).

o Sample Collection:

o Collect the conditioned medium from each well.

o Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).
¢ Quantification of Shed Substrate:

o Measure the concentration of the shed substrate (e.g., soluble ACE2) in the conditioned
medium using a specific ELISA kit according to the manufacturer's protocol.

o Measure the total protein concentration in the cell lysates using a BCA protein assay.
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o Data Analysis:

o Normalize the concentration of the shed substrate to the total protein concentration in the
corresponding cell lysate to account for variations in cell number.

o Calculate the percentage of inhibition of shedding for each JG26 concentration relative to
the vehicle control.

o Plot the percentage of inhibition against the JG26 concentration to determine the dose-
response relationship.

In Vivo Colorectal Cancer Metastasis Model

This protocol outlines a procedure for evaluating the anti-metastatic potential of JG26 in an
orthotopic mouse model of colorectal cancer.
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Culture HCT116 colorectal
cancer cells

i

Orthotopically inject HCT116 cells
into the cecum of immunodeficient mice

'

Allow primary tumors to establish and grow

'

Administer JG26 or vehicle control
(e.g., intraperitoneally)

'

Monitor tumor growth and animal health

i

Endpoint: Sacrifice mice at a
pre-determined time or when humane
endpoints are reached

i

Analyze for metastasis:
- Excise and weigh primary tumor
- Count metastatic nodules in liver and lungs
- Histological analysis of tissues
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Figure 3: Workflow for In Vivo Colorectal Cancer Metastasis Model. This diagram shows the
experimental steps to assess the efficacy of JG26 in an orthotopic mouse model of colorectal
cancer metastasis.

Protocol Details:
e Animal Model and Cell Line:

o Use immunodeficient mice (e.g., NOD/SCID or nude mice).

o Use a human colorectal cancer cell line such as HCT116, which is known to metastasize.
» Orthotopic Injection:

Anesthetize the mice.

[e]

(¢]

Make a small abdominal incision to expose the cecum.

[¢]

Inject approximately 1 x 1076 HCT116 cells in a small volume (e.g., 20 yL) of a mixture of
serum-free medium and Matrigel into the cecal wall.

[¢]

Suture the abdominal wall and skin.
e JG26 Treatment:

o After a few days to allow for tumor establishment, randomize the mice into treatment and
control groups.

o Administer JG26 (e.g., 10 mg/kg) or vehicle control via a suitable route (e.qg.,
intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

e Monitoring and Endpoint:

o Monitor the mice regularly for tumor growth (if palpable), body weight, and signs of
distress.

o At the end of the study (e.g., after 4-6 weeks) or when humane endpoints are reached,
euthanize the mice.
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» Metastasis Assessment:

o Perform a necropsy and carefully examine the abdominal and thoracic cavities for
metastases.

o Excise the primary tumor, liver, and lungs.
o Count the number of visible metastatic nodules on the surface of the liver and lungs.

o Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E
staining) to confirm the presence of micrometastases.

Conclusion

JG26 is a powerful research tool for investigating the roles of ADAM17 and other sheddases in
health and disease. Its potent and somewhat selective inhibitory activity allows for the targeted
dissection of complex biological pathways. The experimental protocols provided in this guide
offer a framework for researchers to explore the multifaceted biological activities of 3G26 and
to further elucidate the therapeutic potential of sheddase inhibition in various disease models.
As our understanding of the intricate functions of sheddases continues to grow, inhibitors like
JG26 will be instrumental in translating this knowledge into novel therapeutic strategies.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b10779992#|g26-sheddase-inhibitor-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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